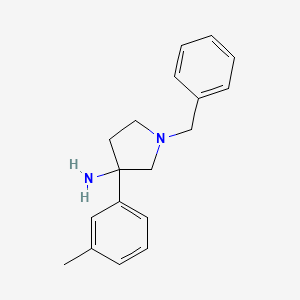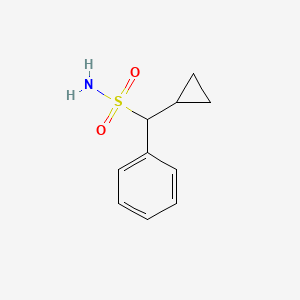
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentane carboxylic acid, featuring a 5-chloro-2-fluorophenyl group attached to the cyclopentane ring.
Métodos De Preparación
The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzene and cyclopentanone.
Grignard Reaction: The 5-chloro-2-fluorobenzene undergoes a Grignard reaction with cyclopentanone to form the intermediate 1-(5-chloro-2-fluorophenyl)cyclopentanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like chromium trioxide to yield 1-(5-chloro-2-fluorophenyl)cyclopentanone.
Carboxylation: Finally, the cyclopentanone derivative undergoes carboxylation using carbon dioxide in the presence of a base to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using reagents like chlorine, nitric acid, or sulfuric acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring allows it to bind to active sites, potentially inhibiting or modulating the activity of enzymes involved in inflammatory pathways. This interaction can lead to reduced inflammation and pain .
Comparación Con Compuestos Similares
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)cyclopentane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
1-(5-Bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid:
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12ClFO2 |
|---|---|
Peso molecular |
242.67 g/mol |
Nombre IUPAC |
1-(5-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Clave InChI |
BFXVUILTINTHLC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=C(C=CC(=C2)Cl)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


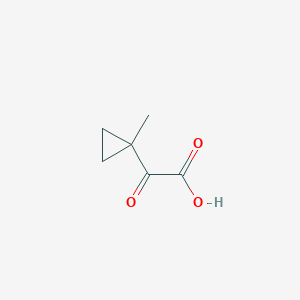
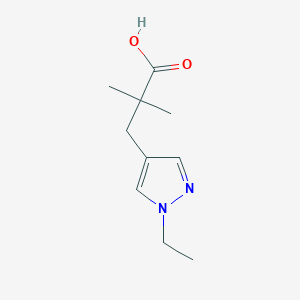
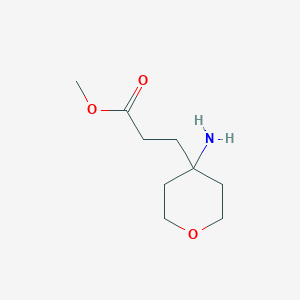
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
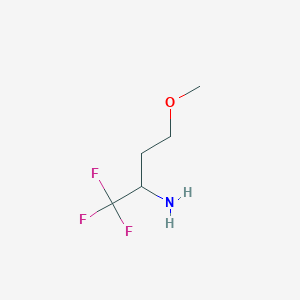
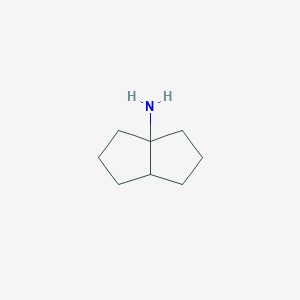

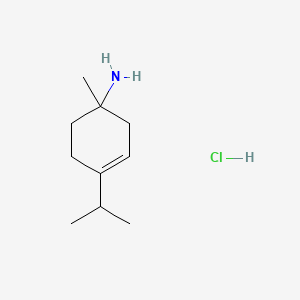
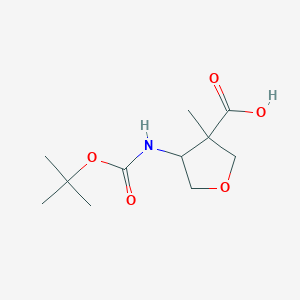
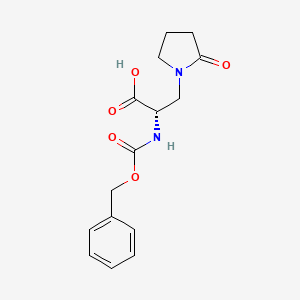
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)
